molecular formula C13H14N2O B2508427 (2-Methoxyphenyl)(pyridin-2-yl)methanamine CAS No. 95899-01-7

(2-Methoxyphenyl)(pyridin-2-yl)methanamine

Cat. No.: B2508427
CAS No.: 95899-01-7
M. Wt: 214.268
InChI Key: ZJWYEBFUZYOBGI-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(pyridin-2-yl)methanamine is an organic compound that features both a methoxyphenyl group and a pyridinyl group attached to a methanamine backbone

Scientific Research Applications

(2-Methoxyphenyl)(pyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 2-methoxybenzaldehyde with 2-pyridylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can facilitate binding to these targets, influencing biological pathways and exerting various effects. Detailed studies on its mechanism of action are limited, but it is believed to modulate activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)(pyridin-2-yl)methanamine: Similar structure but with the methoxy group in the meta position.

    (2-Methoxyphenyl)(pyridin-3-yl)methanamine: Similar structure but with the pyridinyl group in the 3-position.

    (2-Methoxyphenyl)(pyridin-4-yl)methanamine: Similar structure but with the pyridinyl group in the 4-position.

Uniqueness

(2-Methoxyphenyl)(pyridin-2-yl)methanamine is unique due to the specific positioning of the methoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

(2-methoxyphenyl)-pyridin-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-12-8-3-2-6-10(12)13(14)11-7-4-5-9-15-11/h2-9,13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWYEBFUZYOBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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